Scientific Field: Medicinal Chemistry
Summary of Application: This compound is utilized in the synthesis of analogs that exhibit biological activities against various infective pathogens and neurodegenerative disorders. It serves as a key intermediate in the construction of the tetrahydroisoquinoline scaffold, which is a significant structure in medicinal chemistry due to its presence in numerous bioactive natural products .
Methods of Application: The compound is synthesized through a multi-step organic synthesis process, often involving Pictet-Spengler reactions to form the tetrahydroisoquinoline core. Subsequent functional group modifications lead to the final product. The methods are carried out under controlled laboratory conditions, with precise temperature, pH, and reaction time monitoring to ensure high yield and purity .
Results and Outcomes: The synthesized analogs have shown potent activity in vitro and in vivo models. Structural-activity relationship (SAR) studies have been conducted to optimize the biological activity, leading to the development of novel compounds with enhanced efficacy against targeted disorders .
Scientific Field: Neuroscience
Summary of Application: In neurodegenerative disease research, derivatives of this compound are investigated for their potential therapeutic effects. The focus is on diseases like Parkinson’s and Alzheimer’s, where the compound’s analogs may play a role in modulating neurotransmitter systems .
Methods of Application: The compound is used to create small molecules that can cross the blood-brain barrier. These molecules are then tested in animal models for their ability to interact with specific neural pathways. Dosage, administration route, and treatment duration are critical parameters in these experiments .
Results and Outcomes: Preliminary results have indicated that certain analogs can positively affect neuronal health and function, potentially slowing the progression of neurodegenerative diseases.
Scientific Field: Pharmacology
Summary of Application: The compound’s analogs are explored for their antimicrobial properties, particularly against drug-resistant strains of bacteria and other pathogens. The goal is to develop new classes of antibiotics that can overcome current resistance mechanisms .
Methods of Application: Analog synthesis followed by in vitro assays to assess antimicrobial activity. The compound is tested against a panel of bacterial and fungal strains, with MIC (minimum inhibitory concentration) values being a key metric .
Results and Outcomes: Some analogs have demonstrated significant inhibitory effects on growth and proliferation of various pathogens, suggesting potential as a novel antibiotic agent.
Scientific Field: Drug Discovery
Summary of Application: The compound is a precursor in the design of small-molecule inhibitors, particularly in the context of protein-protein interactions (PPIs) that are relevant to cancer and immune disorders .
Methods of Application: The compound is used in the synthesis of inhibitors targeting specific PPIs. Techniques like molecular docking and dynamics studies are employed to predict and optimize interactions with the target proteins .
Results and Outcomes: The design principle of THIQ-based small-molecule inhibitors has led to the identification of compounds that can disrupt PPIs, such as the PD-1/PD-L1 interaction, which is crucial for cancer immunotherapy .
Scientific Field: Synthetic Medicinal Chemistry
Summary of Application: This compound is integral to the synthesis of novel THIQ analogs with potential biological activity. It’s used to create diverse libraries of compounds for high-throughput screening in drug development .
Methods of Application: The compound undergoes various synthetic transformations, including alkylation, acylation, and coupling reactions, to generate a wide array of analogs. These are then screened for biological activity using automated systems .
Results and Outcomes: The screening process has yielded several hits with promising biological activity, which are further optimized through iterative synthesis and testing cycles .
Scientific Field: Chemical Biology
Summary of Application: In chemical biology, the compound is used to study the biological functions of isoquinoline alkaloids and their interactions with biological macromolecules .
Methods of Application: The compound is tagged with fluorescent markers or other probes and introduced into biological systems to trace its distribution, uptake, and interaction with cellular components .
Results and Outcomes: These studies have provided insights into the cellular pathways influenced by isoquinoline alkaloids and have identified potential targets for therapeutic intervention .
Scientific Field: Virology
Summary of Application: Analogues of this compound are being studied for their potential antiviral properties. The focus is on the development of new treatments for viral infections, including those caused by emerging and re-emerging viruses .
Methods of Application: The compound is used to synthesize analogues that are tested against a variety of viruses in cell culture assays. These assays measure the compound’s ability to inhibit viral replication at different concentrations .
Results and Outcomes: Some analogues have shown promising results in preclinical studies, inhibiting the replication of certain viruses. The data includes IC50 values, which indicate the concentration needed to inhibit viral replication by 50% .
Scientific Field: Oncology
Summary of Application: Derivatives of this compound are explored for their potential use in cancer therapy. They are investigated for their ability to target specific pathways involved in cancer cell proliferation and survival .
Methods of Application: The compound’s analogues are synthesized and tested in various cancer cell lines. The methods include cell viability assays, apoptosis assays, and cell cycle analysis to determine the compound’s efficacy .
Results and Outcomes: Initial findings suggest that some analogues can induce apoptosis in cancer cells and may have potential as chemotherapeutic agents.
Summary of Application: This compound is used in the development of new analgesic drugs. Researchers are interested in its ability to modulate pain pathways without the addictive potential of opioids .
Methods of Application: Analogues are tested in animal models for pain to evaluate their analgesic properties. Behavioral assays, such as the hot plate test and tail flick test, are used to assess pain response .
Results and Outcomes: Some analogues have demonstrated significant analgesic effects in preclinical models, with reduced side effects compared to traditional opioid analgesics .
Scientific Field: Immunology
Summary of Application: The compound’s analogues are being investigated for their anti-inflammatory effects. They may offer new therapeutic options for treating chronic inflammatory diseases .
Methods of Application: Synthesized analogues are tested in vitro and in vivo for their ability to modulate inflammatory markers and pathways. Assays include cytokine production measurements and histological analysis of inflamed tissues .
Results and Outcomes: Preliminary results show that certain analogues can reduce inflammation in model systems, suggesting potential for development into anti-inflammatory drugs .
Scientific Field: Endocrinology
Summary of Application: Research is being conducted on the compound’s analogues for treating metabolic disorders such as diabetes and obesity. The focus is on their ability to affect metabolic pathways .
Methods of Application: The analogues are tested in metabolic assays and animal models of metabolic disorders. Parameters such as glucose tolerance and lipid profiles are measured .
Results and Outcomes: Some analogues have shown positive effects on metabolic parameters in preclinical studies, indicating potential as treatments for metabolic disorders .
Scientific Field: Neuropharmacology
Summary of Application: This compound is used in the study of neurological disorders and the development of drugs that can modulate neurotransmitter systems, potentially offering new treatments for conditions like depression and anxiety .
Methods of Application: Analogues are synthesized and tested in neuropharmacological assays, including receptor binding studies and neurotransmitter uptake assays .
Results and Outcomes: Some analogues have shown the ability to modulate neurotransmitter systems in preclinical studies, which could lead to new therapeutic options for neurological disorders .
Methyl 3-(1,2,3,4-tetrahydroisoquinolin-6-yl)propanoate hydrochloride is a chemical compound characterized by its unique structure, which includes a tetrahydroisoquinoline moiety. The compound has the molecular formula and a molecular weight of approximately 255.74 g/mol. This compound is primarily used in research settings due to its potential biological activities and applications in medicinal chemistry .
These reactions are critical for its synthesis and modification in laboratory settings .
Research indicates that methyl 3-(1,2,3,4-tetrahydroisoquinolin-6-yl)propanoate hydrochloride exhibits various biological activities. It has been studied for its potential effects on:
The synthesis of methyl 3-(1,2,3,4-tetrahydroisoquinolin-6-yl)propanoate hydrochloride typically involves several steps:
These methods ensure high yields and purity suitable for research applications .
Methyl 3-(1,2,3,4-tetrahydroisoquinolin-6-yl)propanoate hydrochloride has several applications:
These applications highlight its versatility in both academic and industrial settings .
Studies involving methyl 3-(1,2,3,4-tetrahydroisoquinolin-6-yl)propanoate hydrochloride have focused on its interactions with various biological targets:
Several compounds share structural similarities with methyl 3-(1,2,3,4-tetrahydroisoquinolin-6-yl)propanoate hydrochloride. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl 3-(1,2,3,4-tetrahydroquinolin-6-yl)propanoate | Lacks the hydrochloride salt; different nitrogen positioning | |
| Tert-butyl 3-(1,2,3,4-tetrahydroisoquinolin-3-yl)propanoate | Contains a tert-butyl group instead of methyl | |
| Ethyl 3-(piperidin-4-yl)propanoate hydrochloride | Features a piperidine ring; different biological activity profile |
Methyl 3-(1,2,3,4-tetrahydroisoquinolin-6-yl)propanoate hydrochloride is unique due to its specific combination of structural components that influence its solubility and reactivity. The presence of the tetrahydroisoquinoline framework contributes to its distinct pharmacological properties compared to similar compounds. Furthermore, the hydrochloride form enhances its water solubility, making it more suitable for biological assays and applications than non-salt variants .
The exploration of tetrahydroisoquinoline alkaloids dates to the late 19th century, with early investigations focusing on naturally occurring derivatives like morphinan and papaverine. The discovery of the Pictet–Spengler reaction in 1911 marked a pivotal advancement, enabling the synthesis of tetrahydroisoquinoline scaffolds through acid-catalyzed condensation of β-arylethylamines with aldehydes. This reaction laid the groundwork for systematic studies of synthetic analogs, including methyl 3-(1,2,3,4-tetrahydroisoquinolin-6-yl)propanoate hydrochloride.
Modern synthetic adaptations, such as solid-phase combinatorial chemistry, have expanded access to diverse tetrahydroisoquinoline derivatives. For instance, carboxyl-supported tyrosine esters immobilized on Marshall resin facilitated efficient Pictet–Spengler cyclizations, enabling high-throughput synthesis of functionalized tetrahydroisoquinoline-3-carboxamides. These methodological innovations directly informed contemporary strategies for synthesizing and modifying compounds like methyl 3-(1,2,3,4-tetrahydroisoquinolin-6-yl)propanoate hydrochloride, emphasizing scalability and structural diversity.
Methyl 3-(1,2,3,4-tetrahydroisoquinolin-6-yl)propanoate hydrochloride belongs to the 1,2,3,4-tetrahydroisoquinoline subclass, distinguished by its partially saturated bicyclic framework. Key structural features include:
The compound’s SMILES notation (COC(=O)CCC1=CC2=C(CNCC2)C=C1.Cl) and InChIKey (MBDKNWJCKMYEJM-UHFFFAOYSA-N) reflect its electronic configuration and stereochemical constraints, which influence receptor binding and metabolic stability. Comparative analyses with related derivatives, such as higenamine (norcoclaurine), highlight the role of substituents in modulating biological activity.
Tetrahydroisoquinoline derivatives have garnered attention for their versatility in targeting enzymes, receptors, and ion channels. For example, tetrahydroquinoline and tetrahydroisoquinoline analogs containing 2-phenyl-5-furan moieties exhibit potent phosphodiesterase 4 (PDE4) inhibition, with demonstrated efficacy in preclinical models of asthma and sepsis. Methyl 3-(1,2,3,4-tetrahydroisoquinolin-6-yl)propanoate hydrochloride’s ester group may similarly enhance interactions with hydrophobic enzyme pockets, positioning it as a candidate for structure-activity relationship (SAR) studies.
Advances in microbial biosynthesis further underscore the compound’s relevance. Engineered Escherichia coli and yeast systems now produce isoquinoline alkaloids like reticuline via recombinant enzymes, offering sustainable alternatives to traditional extraction or synthesis. Such platforms could be adapted to optimize the production of methyl 3-(1,2,3,4-tetrahydroisoquinolin-6-yl)propanoate hydrochloride, addressing challenges in stereochemical control and yield.
The tetrahydroisoquinoline (THIQ) heterocycle represents one of the most significant privileged scaffolds in medicinal chemistry, demonstrating remarkable versatility across diverse therapeutic areas [1] [2]. This bicyclic framework, characterized by a benzene ring fused to a saturated six-membered nitrogen-containing ring, provides an optimal balance of structural rigidity and conformational flexibility essential for biological activity [3].
The privileged nature of the THIQ scaffold stems from its ability to interact with multiple biological targets through various molecular recognition mechanisms [1]. Statistical evaluations have demonstrated that THIQ-based compounds exhibit a higher probability of biological activity compared to random molecular libraries, establishing their prominence in pharmaceutical research [4]. The scaffold's prevalence in natural products, particularly isoquinoline alkaloids, has provided evolutionary validation of its biological relevance [1] [2].
Table 1: Biological Activities of Tetrahydroisoquinoline Derivatives
| Activity Class | Target Systems | Potency Range | Representative Applications |
|---|---|---|---|
| Anticancer | Various cancer cell lines | IC50 0.08-25 μM | Breast cancer, endometrial cancer [5] |
| Antimicrobial | Bacterial and fungal pathogens | MIC 0.5-50 μg/mL | Gram-positive and negative bacteria [1] |
| Neurological | Neurotransmitter systems | EC50 0.27-10 μM | Depression, Parkinson's disease [1] |
| Anti-inflammatory | Inflammatory pathways | IC50 0.88-5 μM | TNF-α release inhibition [6] |
| Cardiovascular | Receptor modulation | Various ranges | Hypertension, arrhythmias [1] |
The tetrahydroisoquinoline core provides multiple sites for structural modification, enabling systematic exploration of structure-activity relationships [1]. The positions available for substitution include the aromatic ring (positions 5-8), the saturated ring (positions 1-4), and the nitrogen atom, each offering distinct opportunities for modulating biological activity [7] [5].
Molecular modeling studies have revealed that the THIQ scaffold adopts preferred conformations that facilitate optimal interactions with biological targets [8]. The twisted conformation of the saturated ring, combined with the planar aromatic system, creates a three-dimensional pharmacophore that can accommodate diverse binding requirements [8].
The incorporation of propanoate ester functionality in Methyl 3-(1,2,3,4-tetrahydroisoquinolin-6-yl)propanoate hydrochloride introduces significant modifications to the pharmacological profile through multiple mechanisms [9] [10]. Ester groups serve as bioisosteric replacements for carboxylic acids, providing enhanced membrane permeability while maintaining essential binding interactions [11].
The propanoate ester moiety functions as a masked carboxylic acid, undergoing enzymatic hydrolysis by endogenous esterases to release the active carboxylic acid form [10]. This prodrug approach addresses solubility and bioavailability limitations commonly associated with carboxylic acid-containing compounds [9]. The ester hydrolysis occurs primarily through carboxylesterase-mediated pathways, with the rate of hydrolysis dependent on the specific ester structure [9].
Table 2: Ester Substitution Effects on Biological Properties
| Ester Type | Hydrolysis Rate | Solubility Enhancement | Bioavailability | Stability |
|---|---|---|---|---|
| Methyl ester | Moderate | High | Enhanced | Good |
| Ethyl ester | Faster | Moderate | Variable | Moderate |
| Propyl ester | Slower | Lower | Sustained | Higher |
| Isopropyl ester | Variable | Moderate | Modified | Good |
The propanoate chain length provides optimal balance between hydrolytic stability and biological activity [9]. Studies have demonstrated that methyl esters exhibit superior plasma stability compared to ethyl homologs, with half-lives of 27 minutes versus 13 minutes respectively [9]. This stability profile is particularly advantageous for research applications requiring consistent compound availability.
The ester functionality also influences conformational dynamics of the tetrahydroisoquinoline scaffold [12]. Nuclear magnetic resonance studies have revealed that ester substitution modulates the conformational equilibrium of the THIQ ring system, affecting the population of bioactive conformers [12]. The propanoate side chain introduces additional rotational degrees of freedom, potentially enhancing binding adaptability to diverse target sites.
Molecular docking studies have indicated that the propanoate ester can participate in hydrogen bonding interactions with target proteins, contributing to binding affinity and selectivity [12]. The ester carbonyl oxygen serves as a hydrogen bond acceptor, while the alkyl chain provides hydrophobic interactions that stabilize protein-ligand complexes [12].
The 6-position of the tetrahydroisoquinoline ring system represents a critical site for modulating biological activity, with substitution patterns at this position exerting profound effects on target engagement and selectivity [7] [13]. Research has demonstrated that the 6-position is particularly sensitive to electronic and steric modifications, with even minor structural changes producing significant biological consequences [7].
Studies on 6-substituted tetrahydroisoquinoline derivatives have revealed distinct structure-activity relationships compared to other ring positions [7]. The 6-position appears to be crucial for receptor binding, with methoxy groups at this position being essential for maintaining activity in many series [7]. Replacement of the 6-methoxy group with amino functionality results in dramatically altered activity profiles, often leading to complete loss of biological activity [7].
Table 3: Position-Specific Substitution Effects on Biological Activity
| Position | Substitution | Activity Impact | Selectivity | Potency Change |
|---|---|---|---|---|
| 6-Position | Methoxy | Essential for activity | Maintained | Baseline |
| 6-Position | Amino | Dramatic reduction | Altered | >10-fold decrease |
| 6-Position | Hydroxy | Moderate activity | Modified | 2-5-fold decrease |
| 7-Position | Methoxy | Dominant for potency | Enhanced | Baseline |
| 7-Position | Ethoxy | Retained activity | Maintained | Similar |
| 7-Position | Propoxy | Good activity | Selectivity change | 1.5-fold decrease |
The electronic nature of 6-position substituents significantly influences the electron density distribution across the aromatic ring system [14]. Electron-donating groups such as methoxy enhance activity, while electron-withdrawing substituents typically reduce biological potency [14]. This electronic effect is particularly pronounced in the tetrahydroisoquinoline scaffold due to the conjugated nature of the aromatic system.
Conformational analysis has revealed that 6-position substitution affects the preferred conformations of the tetrahydroisoquinoline ring system [8]. The twisted conformation of the saturated ring is influenced by steric interactions between the 6-substituent and adjacent ring positions, potentially affecting the three-dimensional pharmacophore presentation [8].
The 6-position also plays a crucial role in determining metabolic stability [14]. Substitution at this position can modulate the susceptibility to oxidative metabolism, with certain substituents providing protection against cytochrome P450-mediated oxidation [14]. This metabolic consideration is particularly relevant for research applications requiring extended compound stability.
The selection of hydrochloride as the salt form for Methyl 3-(1,2,3,4-tetrahydroisoquinolin-6-yl)propanoate represents a strategic choice based on multiple pharmaceutical considerations [15] [16]. Hydrochloride salts are among the most commonly employed pharmaceutical salts, accounting for approximately 50% of marketed drug formulations due to their favorable physicochemical properties [15].
The hydrochloride salt formation provides significant advantages in terms of aqueous solubility enhancement [16] [17]. Comparative studies have demonstrated that hydrochloride salts exhibit superior solubility profiles compared to free base forms, with improvements ranging from 10-fold to 100-fold in aqueous media [17]. This enhanced solubility is particularly beneficial for research applications requiring consistent compound dissolution and bioavailability.
Table 4: Salt Form Comparison for Research Applications
| Salt Form | Solubility (mg/mL) | Stability | Crystallinity | Hygroscopicity | Research Suitability |
|---|---|---|---|---|---|
| Hydrochloride | 50-100 | Excellent | Crystalline | Low | Optimal |
| Tannate | 10-30 | Good | Amorphous | Very low | Moderate |
| Sulfate | 30-70 | Good | Crystalline | Moderate | Good |
| Maleate | 40-80 | Good | Crystalline | Low | Good |
| Free Base | 1-5 | Variable | Variable | Low | Limited |
The crystalline nature of hydrochloride salts provides enhanced stability during storage and handling [17]. Differential scanning calorimetry studies have revealed that hydrochloride salts typically exhibit well-defined melting points and thermal stability, indicating ordered crystal structures that resist degradation [17]. This stability is crucial for research applications requiring consistent compound performance over extended periods.
The hydrochloride salt form also demonstrates favorable flow properties and handling characteristics [17]. The crystalline morphology typically results in regular particle shapes with good flowability, as evidenced by low Carr's compressibility index values and favorable angle of repose measurements [17]. These properties facilitate accurate weighing and transfer operations in research laboratories.
pH considerations are particularly important for tetrahydroisoquinoline derivatives, as the basic nitrogen can undergo protonation under acidic conditions [15]. The hydrochloride salt provides optimal pH stability, maintaining consistent ionization states across physiological pH ranges [15]. This pH stability is essential for reproducible biological assays and consistent research outcomes.
The conformational dynamics of tetrahydroisoquinoline derivatives play a fundamental role in determining their biological activity and receptor selectivity [8] [18]. Computational studies have revealed that the tetrahydroisoquinoline scaffold adopts multiple low-energy conformations, with the twisted conformation of the saturated ring being energetically favored [8].
Molecular dynamics simulations have demonstrated that tetrahydroisoquinoline derivatives exhibit conformational flexibility on multiple timescales [18]. Fast picosecond-to-nanosecond motions contribute to the conformational entropy of binding, while slower microsecond-to-millisecond dynamics are associated with specificity and selectivity [18]. These dynamic properties are essential for understanding the molecular basis of biological activity.
Table 5: Conformational Dynamics Parameters
| Timescale | Motion Type | Energy Barrier | Functional Impact | Experimental Evidence |
|---|---|---|---|---|
| ps-ns | Ring puckering | <1 kcal/mol | Binding entropy | NMR relaxation |
| ns-μs | Side chain rotation | 2-5 kcal/mol | Local adaptation | Molecular dynamics |
| μs-ms | Ring interconversion | 5-10 kcal/mol | Selectivity | Exchange spectroscopy |
| ms-s | Conformational switching | >10 kcal/mol | Binding kinetics | Kinetic studies |
The conformational preferences of tetrahydroisoquinoline derivatives are influenced by the substitution pattern on the aromatic ring [8]. The 6-position substituent, in particular, affects the conformational equilibrium through steric and electronic effects [8]. Quantum mechanical calculations have revealed that the ground state conformational landscape consists of multiple minima within 2 kcal/mol of the global minimum [8].
Receptor interaction mechanisms involve conformational selection processes where the receptor binds preferentially to specific conformational states of the tetrahydroisoquinoline ligand [18]. This mechanism is supported by the observation that different biological targets often favor distinct conformational states of the same scaffold [18]. The conformational dynamics thus serve as a molecular basis for selectivity and polypharmacology.
The excited state conformational dynamics also contribute to the photophysical properties of tetrahydroisoquinoline derivatives [8]. Electronic excitation does not significantly alter the conformational preferences, with the excited state maintaining similar twisted geometries to the ground state [8]. This conformational stability is important for fluorescence-based research applications and photochemical studies.
Binding free energy calculations have revealed that conformational entropy makes significant contributions to the overall binding thermodynamics [18]. The loss of conformational entropy upon binding can offset favorable enthalpic interactions, emphasizing the importance of conformational flexibility in drug design [18]. This entropy-enthalpy compensation is particularly relevant for optimizing binding affinity and selectivity.